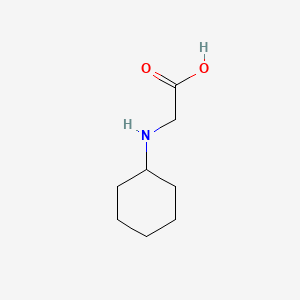
N-Cyclohexylglycine
Übersicht
Beschreibung
N-Cyclohexylglycine is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Dipeptidyl Peptidase IV Inhibitors
Recent studies have identified N-Cyclohexylglycine derivatives as potent inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. These inhibitors are particularly relevant for the treatment of type II diabetes. A study published in 2024 highlighted a new class of heterocycle fused cyclohexyl glycine derivatives that exhibited significant inhibitory activity against DPP-IV, showing promise as therapeutic agents for managing blood sugar levels in diabetic patients .
Cyclooxygenase-2 Inhibitors
This compound is also utilized in the synthesis of N-acetyl-DL-cyclohexyl-glycine, which serves as an important intermediate for developing selective cyclooxygenase-2 (COX-2) inhibitors. These compounds are used to treat inflammatory conditions, providing anti-inflammatory and analgesic effects with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Peptide Synthesis
This compound plays a crucial role in peptide synthesis, particularly as a building block for producing N-protected amino acids. The method for synthesizing N-carbobenzyloxy-L-cyclohexylglycine has been optimized to reduce the number of steps and the use of hazardous organic solvents. This advancement enhances the efficiency and safety of peptide synthesis processes, making it a valuable compound in pharmaceutical research .
Research Applications
Catalytic Modifications
This compound has been employed in catalytic reactions to modify amino acids and small peptides. Research indicates that it can facilitate N-arylation under biocompatible conditions, allowing for the modification of various amino acids without racemization. This property is advantageous for developing new peptide-based therapeutics .
Case Study 1: Dipeptidyl Peptidase IV Inhibition
- Objective : Evaluate the effectiveness of cyclohexyl glycine derivatives as DPP-IV inhibitors.
- Findings : The derivatives demonstrated significant inhibition, indicating potential for diabetes treatment.
- Reference :
Case Study 2: COX-2 Inhibition
- Objective : Investigate the synthesis of selective COX-2 inhibitors from N-acetyl-DL-cyclohexyl-glycine.
- Findings : The synthesized compounds exhibited low toxicity and high selectivity for COX-2 over COX-1.
- Reference :
Case Study 3: Peptide Synthesis Optimization
- Objective : Improve methods for synthesizing N-protected cyclohexylglycine.
- Findings : New methods reduced solvent use and processing steps, enhancing yield and safety.
- Reference :
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Dipeptidyl Peptidase IV Inhibition | Human cells | Significant inhibition | 2024 |
| COX-2 Inhibition | Various | Low gastrointestinal side effects | 2010 |
| Peptide Synthesis | Various | Enhanced yield and reduced toxicity | 2010 |
Eigenschaften
CAS-Nummer |
58695-41-3 |
|---|---|
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
2-(cyclohexylamino)acetic acid |
InChI |
InChI=1S/C8H15NO2/c10-8(11)6-9-7-4-2-1-3-5-7/h7,9H,1-6H2,(H,10,11) |
InChI-Schlüssel |
OQMYZVWIXPPDDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NCC(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













